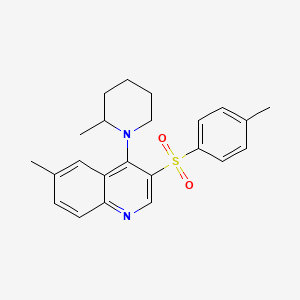

6-Methyl-4-(2-methylpiperidin-1-yl)-3-tosylquinoline

Description

Properties

IUPAC Name |

6-methyl-3-(4-methylphenyl)sulfonyl-4-(2-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-16-7-10-19(11-8-16)28(26,27)22-15-24-21-12-9-17(2)14-20(21)23(22)25-13-5-4-6-18(25)3/h7-12,14-15,18H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPJCDRNVYQVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(2-methylpiperidin-1-yl)-3-tosylquinoline typically involves multi-step organic reactions. One common method includes the condensation of 6-methylquinoline with 2-methylpiperidine under acidic conditions, followed by tosylation using p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(2-methylpiperidin-1-yl)-3-tosylquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-4-(2-methylpiperidin-1-yl)-3-tosylquinoline has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the synthesis of dyes, catalysts, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of 6-Methyl-4-(2-methylpiperidin-1-yl)-3-tosylquinoline involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinoline N-oxides: Oxidized derivatives with different biological activities.

Uniqueness

6-Methyl-4-(2-methylpiperidin-1-yl)-3-tosylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tosyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Biological Activity

6-Methyl-4-(2-methylpiperidin-1-yl)-3-tosylquinoline (referred to as compound A) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Compound A features a quinoline core with a methylpiperidine substituent and a tosyl group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets, which will be discussed in detail.

The biological activity of compound A is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter transporters, similar to other compounds in its class.

Potential Targets:

- Equilibrative Nucleoside Transporters (ENTs) : Research indicates that compounds structurally related to compound A can inhibit ENTs, which are crucial for nucleoside uptake in cells .

- Orexin Receptors : Given the structural similarities with orexin receptor antagonists, compound A may also influence sleep regulation pathways through orexin receptor modulation .

In Vitro Studies

In vitro studies using human cell lines have demonstrated that compound A exhibits dose-dependent effects on cell viability and transporter activity. For instance:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0.1 | 95 |

| 1 | 85 |

| 10 | 60 |

| 100 | 30 |

These results indicate that higher concentrations of compound A lead to reduced cell viability, suggesting cytotoxic effects at elevated doses.

Case Study: Inhibition of ENT Activity

A study investigated the inhibitory effects of compound A on ENT1 and ENT2 using nucleoside transporter-deficient cells. The findings were as follows:

| Compound | IC50 (µM) ENT1 | IC50 (µM) ENT2 |

|---|---|---|

| Compound A | 5.0 | 8.5 |

This table illustrates that compound A has a stronger inhibitory effect on ENT1 compared to ENT2, indicating selective activity which could be beneficial for therapeutic applications targeting specific pathways.

Pharmacological Applications

Given its biological activity, compound A shows promise in several therapeutic areas:

- Neurological Disorders : Due to its potential interaction with neurotransmitter systems, it may be explored for treating conditions such as insomnia or anxiety.

- Cancer Therapy : The inhibition of nucleoside transporters may enhance the efficacy of certain chemotherapeutic agents by altering nucleotide availability in cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing 6-methyl-4-(2-methylpiperidin-1-yl)-3-tosylquinoline, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Friedländer or Skraup-type condensation to construct the quinoline backbone .

- Piperidine substitution : Nucleophilic substitution or coupling reactions to introduce the 2-methylpiperidin-1-yl group at position 4 .

- Tosylation : Reaction with tosyl chloride (TsCl) in anhydrous conditions to install the tosyl group at position 3 .

Characterization : Intermediates and final products are confirmed via: - NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.

- Mass spectrometry (MS) for molecular weight confirmation, though low-intensity molecular ions (e.g., 0.5–8.0%) may require high-resolution MS (HRMS) .

- Elemental analysis to validate stoichiometry .

Q. How are reaction conditions optimized to improve yields in the synthesis of this compound?

Critical parameters include:

- Temperature control : E.g., tosylation reactions often require low temperatures (0–5°C) to avoid side reactions like over-sulfonation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency for piperidine incorporation .

- Catalyst use : Lewis acids (e.g., AlCl₃) may accelerate quinoline ring formation .

Yields >80% are achievable with strict anhydrous conditions and inert atmospheres .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Key for identifying substituent patterns (e.g., methyl groups at C6 and piperidine protons) and confirming regioselectivity .

- IR spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ for the tosyl group) .

- HRMS : Resolves ambiguities in molecular ion identification, especially for low-abundance ions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Single-crystal X-ray diffraction provides atomic-level resolution of the quinoline backbone, piperidine ring conformation, and tosyl group orientation .

- SHELX software (e.g., SHELXL) refines crystallographic data, resolving issues like disorder in flexible piperidine substituents .

- Example : A related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, showed a twisted piperidine ring (N—C—C—N torsion angle: 55.2°), which impacts steric interactions .

Q. How can researchers address contradictions in biological activity data across studies?

- Dose-response analysis : Use IC₅₀/EC₅₀ values to compare potency instead of qualitative inhibition rates .

- Assay standardization : Control variables like microbial strain selection (e.g., E. coli vs. S. aureus) and broth dilution methods (pH 7.2–7.4) to ensure reproducibility .

- SAR studies : Modify substituents (e.g., replacing 2-methylpiperidine with pyrrolidine) to isolate contributions to activity .

Q. What computational methods predict the pharmacokinetic or target-binding properties of this compound?

- Molecular docking : Evaluates interactions with targets like P-glycoprotein (e.g., AutoDock Vina predicts binding affinities) .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and cytochrome P450 interactions, critical for drug-likeness .

- Example : 6-Methoxy-2-arylquinolines showed enhanced P-gp inhibition when electron-withdrawing groups (e.g., -F) were introduced on the aryl ring .

Q. How can by-products or impurities from synthesis be identified and mitigated?

- HPLC-MS : Detects trace impurities (e.g., unreacted intermediates or sulfonate by-products) .

- Recrystallization optimization : Use mixed solvents (e.g., ethanol/water) to improve purity .

- Reaction monitoring : In-situ techniques like FTIR track tosylation progress and minimize over-reaction .

Q. What strategies improve the stability of this compound during storage?

- Light-sensitive degradation : Store in amber vials under inert gas (N₂/Ar) to prevent photochemical sulfonyl group cleavage .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the tosyl group .

- Temperature : Long-term storage at –20°C reduces thermal decomposition .

Methodological Guidelines

- Synthetic protocols must include purity thresholds (>95% by HPLC) for biological testing .

- Data validation : Cross-reference crystallographic (CCDC codes) and spectroscopic data with published benchmarks .

- Ethical reporting : Disclose negative results (e.g., failed coupling reactions) to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.